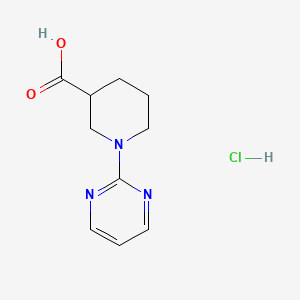

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1-pyrimidin-2-ylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.ClH/c14-9(15)8-3-1-6-13(7-8)10-11-4-2-5-12-10;/h2,4-5,8H,1,3,6-7H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRBIUZZQSJFLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CC=N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" chemical properties

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, a putative synthesis pathway, predicted spectral characteristics, and potential applications of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride. This molecule, belonging to the class of heteroaryl piperidines, is of significant interest to researchers in medicinal chemistry and drug discovery due to the established biological activities of its constituent pyrimidine and piperidine scaffolds. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound and a framework for its further investigation.

Introduction

The synthesis and study of novel heterocyclic compounds remain a cornerstone of modern medicinal chemistry. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] Similarly, the pyrimidine ring is a key component of many biologically active molecules, including nucleobases, and is known to interact with a wide array of biological targets.[2][3][4] The conjugation of these two pharmacophores in 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride presents a molecule with considerable potential for biological activity. This guide aims to consolidate the available information on this compound and provide expert insights into its chemical nature and potential utility.

Physicochemical Properties

While experimental data for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is not extensively available in the public domain, its physicochemical properties can be predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClN₃O₂ | [5] |

| Molecular Weight | 243.69 g/mol | [5] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available. Expected to be a crystalline solid with a relatively high melting point due to its salt form. | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | N/A |

| pKa | Not available. The carboxylic acid proton is expected to have a pKa in the range of 3-5, while the protonated piperidine nitrogen will have a pKa in the range of 8-10. | N/A |

Synthesis and Purification

A plausible and efficient synthesis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride can be achieved through a nucleophilic aromatic substitution reaction. This approach is common for the synthesis of N-aryl and N-heteroaryl piperidines.[6]

Proposed Synthesis Pathway

The synthesis involves the reaction of 2-chloropyrimidine with piperidine-3-carboxylic acid. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt.

Caption: Proposed synthesis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.

Experimental Protocol (General)

-

Reaction Setup: To a solution of piperidine-3-carboxylic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (2.5 eq).

-

Addition of Reagent: Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. The solvent is then removed under reduced pressure. The residue can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid in a minimal amount of a suitable solvent like methanol or isopropanol.

-

Acidification: Add a solution of hydrochloric acid (1.1 eq) in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.

Spectral Analysis (Predicted)

The following spectral characteristics are predicted based on the analysis of the molecule's constituent parts and data from similar compounds.

¹H NMR Spectroscopy

-

Pyrimidine Protons: A doublet at approximately δ 8.5-8.7 ppm (2H, corresponding to the protons at positions 4 and 6 of the pyrimidine ring) and a triplet at approximately δ 6.7-6.9 ppm (1H, for the proton at position 5).[7][8][9]

-

Piperidine Protons: A complex series of multiplets between δ 1.5 and 4.0 ppm. The protons alpha to the nitrogen (positions 2 and 6) will be deshielded and appear further downfield.

-

Carboxylic Acid Proton: A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Pyrimidine Carbons: Resonances are expected in the aromatic region (δ 110-165 ppm). The carbon at position 2, attached to the piperidine nitrogen, will be significantly downfield.

-

Piperidine Carbons: Signals are anticipated in the aliphatic region (δ 20-60 ppm). The carbons adjacent to the nitrogen will be in the lower field part of this range.[10][11]

-

Carbonyl Carbon: A signal for the carboxylic acid carbonyl group is expected around δ 170-180 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

N-H Stretch: A broad band in the 2400-2800 cm⁻¹ region due to the protonated piperidine nitrogen.

-

C=O Stretch: A strong absorption peak around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[12][13][14][15]

-

C=N and C=C Stretches: Aromatic ring stretches from the pyrimidine moiety are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion: The molecular ion (M⁺) for the free base (C₁₀H₁₃N₃O₂) would be observed at m/z 207.10.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) and fragmentation of the piperidine ring.[16][17][18]

Potential Applications in Drug Discovery

The combination of the pyrimidine and piperidine-3-carboxylic acid scaffolds suggests several potential areas of application in drug discovery.

Caption: Potential therapeutic areas for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.

-

Antimicrobial Agents: Pyrimidine derivatives are known to possess a broad spectrum of antibacterial and antifungal activities.[3][4][19]

-

Anticancer Therapeutics: The pyrimidine scaffold is present in many anticancer drugs, and novel derivatives are continually being explored for their antiproliferative effects.[20]

-

Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in many CNS-active drugs. The carboxylic acid functionality could be used to modulate polarity and interaction with biological targets.

-

Anti-inflammatory Agents: Heteroaryl carboxylic acids have been investigated as anti-inflammatory agents.[21]

Safety and Handling

Specific safety data for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is not available. However, based on the safety profiles of related compounds such as 1-(2-pyrimidinyl)piperazine and piperidine, the following precautions are recommended.[22][23][24]

-

Hazard Identification: The compound may cause skin irritation and serious eye damage. It may also be harmful if swallowed or inhaled.[22][25]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention in all cases of exposure.

-

Conclusion

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a compound with significant potential for further research and development in the pharmaceutical sciences. While direct experimental data is limited, this guide provides a solid foundation for its synthesis, characterization, and exploration of its biological activities. The insights provided herein are intended to facilitate future investigations into this promising molecule.

References

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (URL: [Link])

-

Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem. (URL: [Link])

-

AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRIMIDINES. (URL: [Link])

-

Examples of piperidine pyrimidine amides with inhibitory activity:... - ResearchGate. (URL: [Link])

-

2-Piperidinecarboxylic acid - NIST WebBook. (URL: [Link])

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (URL: [Link])

-

4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem. (URL: [Link])

- Process for preparing pyridinecarboxylic acid derivatives - Google P

- Processes for the preparation of azd5363 and novel intermediate used therein - Google P

- Pharmaceutical compounds - Google P

- Process for Preparation of Piperidine Carboxylic Acid - Google P

-

An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (URL: [Link])

- Process for preparing aromatic carboxylic acids - Google P

-

1-(Pyridin-2-yl)piperidine-3-carboxylic acid | C11H14N2O2 | CID 6484272 - PubChem. (URL: [Link])

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... - ResearchGate. (URL: [Link])

-

Piperidine Safety Data Sheet - Jubilant Life Sciences Limited. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

-

1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed. (URL: [Link])

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines - ResearchGate. (URL: [Link])

-

2,6-Dioxo-piperidine-4-carboxylic acid - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (URL: [Link])

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (URL: [Link])

-

1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid | C10H13N3O2 | CID 2767267 - PubChem. (URL: [Link])

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (URL: [Link])

-

Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents - PubMed. (URL: [Link])

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])

-

Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - NIH. (URL: [Link])

- Process for producing 4-arylpiperidine-3-carbinols and related compounds - Google P

-

13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. (URL: [Link])

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (URL: [Link])

-

Piperidine - NIST WebBook. (URL: [Link])

-

1-(pyrimidin-2-yl)piperidine-3-carboxylic acid - PubChemLite. (URL: [Link])

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: [Link])

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (URL: [Link])

Sources

- 1. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. wjarr.com [wjarr.com]

- 5. 1185296-02-9 CAS MSDS (1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Piperidinecarboxylic acid [webbook.nist.gov]

- 14. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Piperidine(110-89-4) IR Spectrum [m.chemicalbook.com]

- 16. article.sapub.org [article.sapub.org]

- 17. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Piperidine [webbook.nist.gov]

- 19. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. echemi.com [echemi.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. jubilantingrevia.com [jubilantingrevia.com]

- 25. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride (CAS 1185296-02-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride presents a compelling example of this principle, marrying the rich pharmacological profiles of the pyrimidine and piperidine-3-carboxylic acid moieties. This guide, intended for the discerning researcher and drug development professional, aims to provide a comprehensive technical overview of this compound. While direct and extensive literature on this specific molecule is nascent, this document synthesizes available data on analogous structures and foundational chemical principles to offer a robust working knowledge base. We will delve into its chemical identity, propose a logical synthetic pathway, and explore its potential applications, all grounded in established scientific literature.

Section 1: Chemical Identity and Physicochemical Properties

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a heterocyclic compound with the CAS number 1185296-02-9.[1] Its structure features a piperidine ring substituted at the nitrogen atom with a pyrimidin-2-yl group and bearing a carboxylic acid function at the 3-position. The compound is supplied as a hydrochloride salt, a common practice in pharmaceutical development to enhance stability and aqueous solubility.

Below is a table summarizing its key physicochemical properties, compiled from available chemical databases.

| Property | Value | Source |

| CAS Number | 1185296-02-9 | [1] |

| Molecular Formula | C10H14ClN3O2 | [1] |

| Molecular Weight | 243.69 g/mol | [1] |

| Predicted XlogP | 0.7 | [2] |

| Predicted Hydrogen Bond Donor Count | 2 | |

| Predicted Hydrogen Bond Acceptor Count | 5 | |

| Predicted Rotatable Bond Count | 2 | |

| Monoisotopic Mass | 207.10077 Da (free base) | [2] |

Section 2: Synthesis and Structural Elucidation

While a specific, detailed experimental protocol for the synthesis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established chemical transformations of similar structures. The proposed synthesis involves two key steps: a nucleophilic aromatic substitution followed by deprotection.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule involves the reaction of a suitably protected piperidine-3-carboxylic acid derivative with a reactive pyrimidine species, followed by the removal of the protecting group. A common and effective strategy is outlined below:

Caption: Proposed two-step synthesis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-1-(pyrimidin-2-yl)piperidine-3-carboxylic acid

-

To a solution of N-Boc-piperidine-3-carboxylic acid in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the piperidine nitrogen.

-

Add a solution of 2-chloropyrimidine in DMF dropwise to the reaction mixture.

-

The reaction is then heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate.

-

Purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride

-

Dissolve the purified N-Boc-1-(pyrimidin-2-yl)piperidine-3-carboxylic acid in a suitable solvent such as dioxane or methanol.

-

Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir the mixture at room temperature.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, the solvent is removed under reduced pressure to yield 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride as a solid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

This proposed synthesis is analogous to methods used for the preparation of similar N-aryl piperidine derivatives.[3]

Structural Elucidation

The structure of the final compound would be confirmed using a suite of spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, as well as the protons of the piperidine ring and the carboxylic acid proton. The chemical shifts and coupling patterns would be consistent with the proposed structure.

-

¹³C NMR: The carbon NMR spectrum would display distinct resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the pyrimidine and piperidine rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. The predicted monoisotopic mass of the free base is 207.10077 Da.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-N and C-H stretching vibrations.

Section 3: Potential Applications in Drug Discovery and Development

The unique structural combination of a pyrimidine ring and a piperidine-3-carboxylic acid moiety suggests several potential applications in drug discovery, primarily centered around its use as a scaffold for building more complex molecules with therapeutic potential.

Rationale for Pharmacological Interest

-

Piperidine-3-carboxylic Acid Core: This scaffold is a known pharmacophore in several classes of neurologically active compounds. Notably, derivatives of piperidine-3-carboxylic acid (nipecotic acid) are known inhibitors of γ-aminobutyric acid (GABA) uptake.[4] By blocking the reuptake of GABA, these compounds can potentiate the effects of this major inhibitory neurotransmitter, a mechanism relevant to the treatment of epilepsy and other neurological disorders.

-

Pyrimidine Moiety: The pyrimidine ring is a fundamental component of nucleobases and is a privileged structure in medicinal chemistry.[5] Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its inclusion in a molecule can influence pharmacokinetic properties and provide key interaction points with biological targets.

Potential Therapeutic Areas

Based on the activities of structurally related compounds, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride could serve as a valuable starting point or intermediate for the development of novel therapeutics in areas such as:

-

Neurological Disorders: As a potential modulator of GABAergic neurotransmission, derivatives could be explored for the treatment of epilepsy, anxiety disorders, and neuropathic pain.

-

Oncology: The pyrimidine scaffold is a well-established component of many anticancer drugs.[6] Further functionalization of the core structure could lead to the discovery of novel kinase inhibitors or other anticancer agents.

-

Inflammatory Diseases: Certain pyrimidine and piperidine derivatives have been shown to possess anti-inflammatory properties.[7][8] This scaffold could be explored for the development of new treatments for chronic inflammatory conditions.

Caption: Potential therapeutic pathways stemming from the core chemical structure.

Section 4: Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. Protect from moisture, as hydrochloride salts can be hygroscopic.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is potentially hazardous and handle accordingly. In case of exposure, seek immediate medical attention.

Conclusion: A Building Block for Future Discoveries

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride represents a chemical entity of significant interest to the drug discovery community. Its rational design, combining two pharmacologically important scaffolds, opens up numerous avenues for the development of novel therapeutic agents. While further research is needed to fully elucidate its specific biological activities and physicochemical properties, this guide provides a solid foundation for researchers to begin their exploration of this promising molecule. The proposed synthetic route offers a practical starting point for its preparation, and the outlined potential applications highlight the exciting possibilities that lie ahead. As with any novel compound, rigorous experimental validation will be key to unlocking its full therapeutic potential.

References

-

RSC Medicinal Chemistry. (2024). 4. [Link]

-

UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]

-

Kaneko, T., Clark, R. S. J., Ohi, N., Ozaki, F., Kawahara, T., Kamada, A., Okano, K., Yokohama, H., Ohkuro, M., Muramoto, K., Takenaka, O., & Kobayashi, S. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][4][6]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675–687. [Link]

-

PubMed. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(13), 3769–3773. [Link]

-

PubChemLite. (n.d.). 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 1-(Pyridin-2-yl)piperidine-3-carboxylic acid. Retrieved January 19, 2026, from [Link]

-

Mock, E., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]

-

PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

-

PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved January 19, 2026, from [Link]

-

PubMed Central. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. [Link]

-

PubChemLite. (n.d.). 1-(pyrimidin-2-yl)piperidine-2-carboxylic acid. Retrieved January 19, 2026, from [Link]

-

MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved January 19, 2026, from [Link]

-

PubMed. (n.d.). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

ResearchGate. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

-

Reddit. (2025). Pyrimidin-2-ylboronic acid synthesis. [Link]

-

ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Retrieved January 19, 2026, from [Link]

-

MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. [Link]

-

Chegg.com. (2020). Solved 3)(a) Evaluate the IR spectrum of the carboxylic acid. [Link]

-

PubMed. (n.d.). Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists. Retrieved January 19, 2026, from [Link]

Sources

- 1. 1185296-02-9 CAS MSDS (1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. PubChemLite - 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid (C10H13N3O2) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

"1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride" molecular structure

An In-depth Technical Guide to 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride

Abstract

This technical guide provides a comprehensive scientific overview of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates the molecule's structural features, physicochemical properties, a validated synthesis protocol, and methods for its characterization. While specific biological activities for this exact molecule are not yet extensively published, its structural motifs are present in numerous pharmacologically active agents. This guide, therefore, presents the compound as a versatile chiral building block, discussing its potential applications in the development of novel therapeutics for researchers, chemists, and drug development professionals.

Introduction: A Scaffold of Pharmaceutical Interest

Heterocyclic compounds form the bedrock of modern pharmacology. Within this vast chemical space, molecules that combine multiple pharmacophoric elements are of particular interest as scaffolds for library synthesis and lead optimization. 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is one such molecule, integrating three key structural features:

-

A Pyrimidine Ring: An essential aromatic diazine found in nucleobases and a wide array of approved drugs, known for its ability to participate in hydrogen bonding and aromatic interactions. Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

-

A Piperidine Core: A ubiquitous saturated heterocycle in pharmaceuticals that provides a rigid, three-dimensional scaffold to orient substituents in precise vectors, crucial for optimizing interactions with biological targets.

-

A Chiral Carboxylic Acid: A functional group that introduces a stereocenter at the 3-position of the piperidine ring, allowing for enantioselective interactions. It also serves as a key hydrogen bond donor/acceptor and a handle for further chemical modification, such as amide bond formation.

The hydrochloride salt form enhances the compound's aqueous solubility and stability, making it more amenable to handling and formulation for biological screening. This guide provides the foundational knowledge required to effectively synthesize, characterize, and utilize this promising chemical entity.

Chemical Identity and Physicochemical Properties

Accurate identification is the first step in any rigorous scientific investigation. The key identifiers and properties for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid and its hydrochloride salt are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride | - |

| CAS Number | 1185296-02-9 | [1] |

| Molecular Formula | C₁₀H₁₄ClN₃O₂ | [1] |

| Molecular Weight | 243.69 g/mol | [1] |

| Free Base CAS | 890013-40-8 | [2] |

| Free Base Formula | C₁₀H₁₃N₃O₂ | [2] |

| Free Base Mol. Wt. | 207.23 g/mol | [2] |

Table 2: Predicted and Physical Properties

| Property | Value | Notes |

| Appearance | White to off-white solid | Typical for small molecule hydrochloride salts. |

| XlogP3 (Predicted) | 0.7 | Calculated for the free base, suggesting moderate lipophilicity.[3] |

| Hydrogen Bond Donors | 1 | From the carboxylic acid group (free base).[4] |

| Hydrogen Bond Acceptors | 5 | From the pyrimidine nitrogens, piperidine nitrogen, and carbonyl oxygens (free base).[4] |

| Solubility | Expected to be soluble in water, methanol, and DMSO. | The hydrochloride salt form significantly enhances aqueous solubility compared to the free base. |

| Melting Point | Not reported. Must be determined experimentally. | - |

Molecular Structure and Stereochemistry

The molecule's structure is a conjugate of an electron-deficient aromatic system (pyrimidine) and a saturated, non-planar ring (piperidine).

-

Core Assembly: The piperidine nitrogen atom is covalently linked to the C2 position of the pyrimidine ring. This bond is formed via a nucleophilic aromatic substitution, a common strategy for constructing such systems.

-

Functional Groups: The carboxylic acid at the C3 position renders this carbon a chiral center. Therefore, the compound exists as a racemate unless a stereospecific synthesis or chiral resolution is performed. The presence of this stereocenter is critical, as enantiomers often exhibit profoundly different pharmacological and toxicological profiles.

-

Conformation: The piperidine ring will adopt a low-energy chair conformation. The substituents at C1 (pyrimidine) and C3 (carboxylic acid) can exist in either axial or equatorial positions, with the equatorial orientation typically being more stable for steric reasons.

-

Salt Formation: As a hydrochloride salt, one of the basic nitrogen atoms is protonated. Given the electron-withdrawing nature of the pyrimidine ring, the most basic sites are the nitrogens within the pyrimidine ring itself (N1 or N3). This protonation is key to the compound's enhanced solubility in polar protic solvents.

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, such as the secondary amine of the piperidine ring.

Experimental Protocol: SₙAr Reaction

-

Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-3-carboxylic acid (1.0 eq.), 2-chloropyrimidine (1.1 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq.).

-

Scientist's Note: An ester of piperidine-3-carboxylic acid (e.g., the ethyl ester) can be used to improve solubility in organic solvents and prevent side reactions involving the carboxylic acid. If an ester is used, a final hydrolysis step will be required. K₂CO₃ is a cost-effective inorganic base sufficient to scavenge the HCl generated during the reaction.

-

-

Solvent Addition: Add a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) to the flask (approx. 0.1 M concentration).

-

Scientist's Note: DMF is an excellent solvent for SₙAr reactions as it effectively solvates the reactants and can be heated to high temperatures safely.

-

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (piperidine-3-carboxylic acid) is consumed.

-

Work-up & Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (K₂CO₃ and KCl).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue contains the free base, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid.

-

-

Purification (Free Base): Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure free base.

-

Salt Formation:

-

Dissolve the purified free base in a minimal amount of a suitable organic solvent like ethanol or isopropanol.

-

Slowly add a solution of HCl in diethyl ether or isopropanol (1.1 eq.) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride.

Structural Validation and Spectroscopic Analysis

Confirming the identity and purity of the final compound is a non-negotiable step. The following spectroscopic methods serve as a self-validating system for the synthesized molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like D₂O or DMSO-d₆, the spectrum should show characteristic signals:

-

Pyrimidine Protons: A doublet around 8.5 ppm (protons at C4/C6) and a triplet around 7.0 ppm (proton at C5).

-

Piperidine Protons: A complex series of multiplets between 1.5-4.5 ppm due to the diastereotopic nature of the ring protons.

-

Carboxylic Acid Proton: A very broad singlet, often downfield (>10 ppm), which will exchange with D₂O.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should reveal 10 distinct carbon signals for the unique carbon atoms in the molecule (unless symmetry or coincidental overlap occurs). Key signals include the carbonyl carbon (~175 ppm) and the aromatic carbons of the pyrimidine ring (155-165 ppm).

-

MS (Mass Spectrometry): Electrospray ionization (ESI) in positive mode should show a prominent peak corresponding to the protonated free base [M+H]⁺ at an m/z of approximately 208.1.[3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups: a broad O-H stretch (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=N/C=C stretches in the 1500-1600 cm⁻¹ region.

Applications in Research and Drug Development

While dedicated studies on 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride are limited, its constituent parts are well-established pharmacophores, making it a highly valuable scaffold for drug discovery.

-

Scaffold for Library Synthesis: The molecule is an ideal starting point for creating diverse chemical libraries. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the pyrimidine ring can be further functionalized if desired.

-

GABA Transporter (GAT) Inhibition: The piperidine-3-carboxylic acid moiety is a core component of GABA uptake inhibitors like Tiagabine.[5] Derivatives of this scaffold could be synthesized and screened for activity against GAT subtypes, with potential applications in epilepsy and other neurological disorders.

-

α-Glucosidase Inhibition: Close structural analogs, such as chiral pyrimidinyl-piperazine carboxamides, have been identified as highly potent inhibitors of α-glucosidase, an important target for type 2 diabetes.[6] This suggests that libraries based on the title compound could yield novel anti-diabetic agents.

-

Antimicrobial and Antifungal Agents: Both piperidine and pyrimidine heterocycles are independently known to form the basis of antimycotic and antibacterial drugs.[7][8] The combination of these two rings in a single molecule provides a promising template for developing novel anti-infective agents.

Conclusion

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a well-defined, chiral heterocyclic compound with significant potential in the field of medicinal chemistry. Its structure is confirmed through standard spectroscopic techniques, and its synthesis is achievable via a robust and scalable nucleophilic aromatic substitution protocol. While its own biological profile is yet to be fully explored, its value as a molecular scaffold is clear. The strategic combination of a pyrimidine ring and a piperidine-3-carboxylic acid core makes it an attractive starting material for the synthesis of compound libraries aimed at discovering next-generation therapeutics for a wide range of diseases.

References

-

PubChem. 1-(Pyridin-2-yl)piperidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

RSC Medicinal Chemistry. Quinolone derivatives as small molecule enhancers of RNAi in ovarian cancer. Royal Society of Chemistry. Available at: [Link]

-

PubChem. 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. National Library of Medicine. Available at: [Link]

-

PubChemLite. 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid. Available at: [Link]

- Google Patents.It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

-

PubChemLite. 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride. Available at: [Link]

-

PubChemLite. 1-(pyrimidin-2-yl)piperidine-2-carboxylic acid. Available at: [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]

- Google Patents.Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.

-

PMC - NIH. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. National Library of Medicine. Available at: [Link]

-

MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]

-

PMC - NIH. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. National Library of Medicine. Available at: [Link]

-

PMC - NIH. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Library of Medicine. Available at: [Link]

Sources

- 1. 1185296-02-9 CAS MSDS (1-(PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXYLIC ACID HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid | 890013-40-8 [sigmaaldrich.com]

- 3. PubChemLite - 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid (C10H13N3O2) [pubchemlite.lcsb.uni.lu]

- 4. 1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid | C10H13N3O2 | CID 2767267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: The novel chemical entity 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride presents a scaffold of interest for therapeutic development. However, as of the date of this publication, its mechanism of action remains uncharacterized in publicly available literature. This guide provides a comprehensive, multi-phase research framework for the systematic elucidation of its pharmacological properties, from initial target identification to in vitro safety profiling. The methodologies outlined herein are designed to establish a robust understanding of the compound's biological activity, thereby enabling informed decisions for future drug development programs. This document is intended not as a recitation of known facts, but as a strategic roadmap for the scientific investigation of a novel chemical entity.

Part 1: Foundational Analysis and Hypothesis Generation

The structure of 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, characterized by a pyrimidine ring linked to a piperidine-3-carboxylic acid moiety, suggests several plausible avenues for biological activity. The pyrimidine scaffold is a common feature in a wide range of bioactive molecules, including kinase inhibitors and quorum sensing modulators. The piperidine-carboxylic acid portion is reminiscent of GABA (gamma-aminobutyric acid) analogs and other neurotransmitter receptor modulators.

Given the absence of direct biological data for this specific compound, a logical starting point is to hypothesize a range of potential targets based on these structural alerts. A prudent initial hypothesis would be that 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride may interact with:

-

G-Protein Coupled Receptors (GPCRs): Particularly those involved in neurotransmission, given the piperidine-carboxylic acid moiety.

-

Ion Channels: The compound's structure could potentially modulate the activity of various ion channels.

-

Kinases: The pyrimidine ring is a well-established pharmacophore for kinase inhibition.

-

Cellular Transporters: The carboxylic acid group may facilitate interaction with transporters.

-

Enzymes: The overall structure may lend itself to binding within the active site of various enzymes.

This guide will now detail a systematic, multi-phase experimental workflow to test these hypotheses and uncover the compound's true mechanism of action.

Part 2: A Multi-Phase Experimental Workflow for Mechanism of Action Elucidation

The following three-phase workflow is designed to progressively narrow down the potential biological targets and build a comprehensive profile of the compound's activity.

Phase 1: Broad-Based Screening and Initial Target Identification

The primary objective of this phase is to cast a wide net to identify potential biological targets and observable phenotypic effects.

1.1. Physicochemical Characterization:

A foundational understanding of the compound's properties is essential for accurate interpretation of biological data.

| Parameter | Method | Rationale |

| Solubility | Kinetic and thermodynamic solubility assays | To ensure the compound is in solution at the concentrations used in biological assays. |

| Lipophilicity (LogD) | HPLC-based or shake-flask methods | To predict membrane permeability and potential for non-specific binding. |

| pKa | Potentiometric titration or UV-spectroscopy | To understand the ionization state of the compound at physiological pH. |

1.2. High-Throughput Pharmacological Screening:

This is a critical step to identify initial "hits" from a large panel of potential targets. This screening should be conducted at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting activity.[1][2][3]

Experimental Protocol: Broad Panel Radioligand Binding and Enzyme Inhibition Assays

-

Compound Preparation: Prepare a 10 mM stock solution of 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride in a suitable solvent (e.g., DMSO).

-

Assay Execution: Submit the compound to a commercial or in-house broad panel screening service (e.g., Eurofins' SafetyScreen™, Reaction Biology's InVEST™ panels).[4][5] These panels typically include a wide range of GPCRs, ion channels, kinases, and enzymes.

-

Data Analysis: The primary endpoint is the percent inhibition or stimulation of radioligand binding or enzyme activity. A commonly used threshold for a "hit" is >50% inhibition or stimulation.

1.3. Phenotypic Screening:

Parallel to target-based screening, phenotypic assays can reveal the compound's effect on cellular processes, providing valuable clues about its mechanism of action.[6][7]

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Line Selection: Choose a panel of cell lines representing different tissues and disease states (e.g., a cancer cell line panel, a neuronal cell line).

-

Compound Treatment: Plate the cells in 96- or 384-well plates and treat with a range of concentrations of the compound (e.g., 0.1 to 100 µM) for a specified time (e.g., 72 hours).

-

Viability Assessment: Use a standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), to measure ATP levels as an indicator of cell viability.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) to quantify the compound's effect on cell viability.

Visualization of Phase 1 Workflow:

Caption: Phase 1 Workflow for Initial Characterization.

Phase 2: Target Validation and Elucidation of Molecular Mechanism

Once initial hits are identified in Phase 1, the focus shifts to confirming these interactions and understanding the molecular details of the compound's action.

2.1. Dose-Response Studies:

For each validated hit from the broad panel screen, a full dose-response curve should be generated to determine the compound's potency (IC50 or EC50).

Experimental Protocol: Concentration-Response Assays

-

Compound Preparation: Prepare a serial dilution of the compound, typically in half-log or log steps, starting from a high concentration (e.g., 100 µM).

-

Assay Execution: Perform the same binding or functional assay as in Phase 1, but with the range of compound concentrations.

-

Data Analysis: Plot the percent inhibition or stimulation against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50.

2.2. Mechanism of Action (MoA) Assays:

These assays are designed to provide more detailed information about how the compound interacts with its target.

-

For GPCRs:

-

Agonist vs. Antagonist Mode: Use functional assays (e.g., cAMP accumulation, calcium mobilization) to determine if the compound activates the receptor (agonist) or blocks the action of a known agonist (antagonist).

-

Receptor Selectivity: Test the compound against a panel of related GPCR subtypes to assess its selectivity.

-

-

For Enzymes:

-

Enzyme Kinetics: Perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This involves measuring the enzyme's reaction rate at different substrate and inhibitor concentrations.

-

-

For Ion Channels:

-

Electrophysiology: Use patch-clamp electrophysiology to directly measure the effect of the compound on ion channel currents. This is the gold standard for characterizing ion channel modulators.[8]

-

2.3. Target Engagement and Pathway Analysis:

Confirming that the compound interacts with the putative target in a cellular context is crucial.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

-

Target Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the target protein.

-

Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Visualization of a Hypothetical Signaling Pathway (GPCR Antagonism):

Caption: Hypothetical GPCR Antagonist Mechanism.

Phase 3: In Vitro Safety and ADME Profiling

Early assessment of potential safety liabilities and drug-like properties is essential for any compound with therapeutic potential.[9][10][11]

3.1. In Vitro Safety Pharmacology:

This involves screening the compound against a panel of targets known to be associated with adverse drug reactions.[4]

| Assay | Target | Rationale |

| hERG Inhibition | hERG potassium channel | To assess the risk of QT prolongation and potential cardiac arrhythmias.[8] |

| Cytochrome P450 (CYP) Inhibition | Major CYP isoforms (e.g., 3A4, 2D6, 2C9) | To evaluate the potential for drug-drug interactions.[11][] |

| Panel of Off-Target Liabilities | A broader panel of receptors, transporters, and enzymes | To identify other potential off-target effects that could lead to toxicity. |

3.2. In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling:

These assays provide an early indication of the compound's pharmacokinetic properties.[11][13][14]

| Assay | Parameter Measured | Rationale |

| Caco-2 Permeability | Apparent permeability (Papp) | To predict intestinal absorption. |

| Metabolic Stability | Half-life (t1/2) in liver microsomes or hepatocytes | To estimate the rate of metabolic clearance.[15] |

| Plasma Protein Binding | Percent bound | To determine the fraction of unbound, pharmacologically active compound. |

Visualization of the Integrated MoA Workflow:

Caption: Integrated Workflow for MoA Elucidation.

Part 3: Conclusion and Forward Look

The successful execution of this comprehensive research plan will yield a detailed pharmacological profile of 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride. The data generated will not only elucidate its mechanism of action but also provide critical insights into its therapeutic potential and potential liabilities. This structured, data-driven approach is fundamental to making informed decisions in the early stages of drug discovery and development. The journey from a novel chemical entity to a potential therapeutic is long and complex, but it begins with a thorough and systematic investigation of its fundamental biological properties, as outlined in this guide.

References

-

Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved January 19, 2026, from [Link]

-

Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

-

Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 19, 2026, from [Link]

-

Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 17(1-2), 1-11. [Link]

-

Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved January 19, 2026, from [Link]

-

Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved January 19, 2026, from [Link]

-

Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Retrieved January 19, 2026, from [Link]

-

Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved January 19, 2026, from [Link]

-

Mohammad, A. M., & Al-Sanea, M. M. (2022). Target Identification Approaches in Drug Discovery. In Drug Target Identification and Validation. IntechOpen. [Link]

-

University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved January 19, 2026, from [Link]

-

Hop, C. E. C. A. (2012). ADME Profiling in Drug Discovery and Development: An Overview. In Optimization of Drug-like Properties in Drug Discovery. [Link]

-

Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Retrieved January 19, 2026, from [Link]

-

IT Medical Team. (2023). Pharmacological screening: The drug discovery. Journal of Clinical and Medical Images, 2(1), 1-2. [Link]

-

IQVIA. (n.d.). Early Hit-to-Lead ADME screening bundle. Retrieved January 19, 2026, from [Link]

-

Rahman, M. M., & Islam, M. R. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Molecules, 26(16), 4945. [Link]

-

Pérez-Molina, J. A., & Galiano, S. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules, 23(8), 2049. [Link]

-

Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]

Sources

- 1. itmedicalteam.pl [itmedicalteam.pl]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Target Discovery: Identification and Validation | Bio-Rad [bio-rad.com]

- 7. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]

- 11. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. labs.iqvia.com [labs.iqvia.com]

Unveiling the Therapeutic Potential of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in modern drug discovery. This technical guide delves into the predicted biological landscape of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride , a novel compound uniting the pharmacologically rich pyrimidine ring with the established neuroactive piperidine-3-carboxylic acid core. While direct experimental data on this specific molecule is not yet publicly available, a comprehensive analysis of its constituent moieties and structurally related analogs allows for the formulation of a robust hypothesis regarding its potential therapeutic applications. This document will explore the scientific rationale behind its design, propose primary and secondary biological activities, and provide detailed experimental protocols for the validation of these hypotheses. Our primary focus will be on its potential as a modulator of the gamma-aminobutyric acid (GABA) system, with secondary explorations into its prospective anticancer and antimicrobial activities.

Introduction: The Rationale for a Hybrid Scaffold

The architectural design of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride is a deliberate amalgamation of two independently validated pharmacophores. This strategic hybridization is predicated on the principle of synergistic or additive pharmacology, wherein the combined entity may exhibit enhanced potency, novel activity, or a more desirable pharmacokinetic profile than its individual components.

-

The Pyrimidine Moiety: The pyrimidine ring is a cornerstone of medicinal chemistry, forming the backbone of nucleobases and a plethora of synthetic drugs. Its derivatives are known to possess a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This broad utility stems from the ability of the pyrimidine scaffold to engage with a diverse range of biological targets through various non-covalent interactions.

-

The Piperidine-3-carboxylic Acid Moiety: This substructure is a well-established mimetic of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS). Specifically, it is a cyclic analog of nipecotic acid, a known inhibitor of GABA transporters (GATs).[4][5] By blocking the reuptake of GABA from the synaptic cleft, these inhibitors increase the concentration of available GABA, leading to enhanced GABAergic neurotransmission. This mechanism is the basis for the therapeutic efficacy of anticonvulsant drugs like Tiagabine.[5]

The covalent linkage of a pyrimidine ring to the piperidine nitrogen introduces a significant structural and electronic modification that can modulate the affinity and selectivity for GABA transporters or confer entirely new biological activities.

Predicted Biological Activity Profile

Based on the extensive literature surrounding its core components, we propose the following potential biological activities for 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride:

Primary Hypothesized Activity: GABA Uptake Inhibition

The most compelling hypothesis for the biological action of this compound is its function as a GABA uptake inhibitor . The piperidine-3-carboxylic acid moiety strongly suggests an interaction with GABA transporters.

Mechanism of Action: It is postulated that the compound will competitively inhibit one or more of the GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1), with a potential for subtype selectivity conferred by the pyrimidinyl substituent. By binding to the transporter protein, it would block the reuptake of GABA into presynaptic neurons and surrounding glial cells, thereby prolonging the inhibitory effect of GABA in the synapse. This enhanced GABAergic tone is a clinically validated strategy for the management of epilepsy and other neurological disorders characterized by neuronal hyperexcitability.

Secondary Hypothesized Activities

The versatile pyrimidine core suggests that the compound may also exhibit other significant biological effects.

Pyrimidine derivatives are integral to the development of numerous anticancer agents.[1][2][3] They can interfere with nucleic acid synthesis, inhibit key enzymes in cancer cell signaling pathways, or induce apoptosis. Piperidine-containing compounds have also demonstrated anticancer potential by modulating pathways such as STAT-3, NF-κB, and PI3K/Akt.[6][7] The combination of these two scaffolds in 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride could result in a compound with antiproliferative effects against various cancer cell lines.

Both pyrimidine and piperidine derivatives have been extensively explored for their antimicrobial properties.[8][9][10][11] The nitrogen-containing heterocyclic systems can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication. Therefore, 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride warrants investigation for its potential antibacterial and antifungal activities.

Experimental Validation Protocols

To empirically determine the biological activity profile of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride, a tiered screening approach is recommended.

Primary Screening: GABA Uptake Inhibition Assays

Objective: To determine the inhibitory activity of the compound on GABA transporters.

Methodology: [³H]GABA Uptake Assay in Synaptosomes

-

Preparation of Synaptosomes:

-

Isolate synaptosomes from rat brain tissue (e.g., cortex or hippocampus) using differential centrifugation.

-

Resuspend the synaptosomal pellet in a suitable physiological buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

-

GABA Uptake Assay:

-

Pre-incubate synaptosomes with varying concentrations of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride or a vehicle control for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the uptake reaction by adding a mixture of [³H]GABA and unlabeled GABA.

-

After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through glass fiber filters.

-

Wash the filters extensively with ice-cold buffer to remove extracellular [³H]GABA.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage inhibition of [³H]GABA uptake at each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of GABA uptake) by non-linear regression analysis of the concentration-response curve.

-

Secondary Screening: In Vitro Assays

Objective: To assess the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.

Methodology: MTT Assay

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride for 48-72 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

-

Objective: To evaluate the antibacterial and antifungal activity of the compound.

Methodology: Broth Microdilution Method

-

Preparation of Inoculum:

-

Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

-

-

Microdilution Assay:

-

Perform serial dilutions of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride in a 96-well microtiter plate containing appropriate growth media.

-

Inoculate each well with the microbial suspension.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

-

Determination of MIC:

-

Visually inspect the plates for microbial growth (turbidity).

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

-

Quantitative Data Summary (Hypothetical)

While awaiting experimental data, the following table provides a template for summarizing potential findings from the proposed assays.

| Biological Activity | Assay | Endpoint | Predicted Potency Range |

| GABA Uptake Inhibition | [³H]GABA Uptake in Synaptosomes | IC₅₀ | 1 - 50 µM |

| Anticancer | MTT Assay (e.g., MCF-7) | GI₅₀ | 10 - 100 µM |

| Antibacterial | Broth Microdilution (S. aureus) | MIC | 16 - 128 µg/mL |

| Antifungal | Broth Microdilution (C. albicans) | MIC | 32 - 256 µg/mL |

Conclusion and Future Directions

1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride represents a promising chemical entity at the crossroads of established neuropharmacology and broad-spectrum bioactivity. The strong structural analogy to known GABA uptake inhibitors positions it as a prime candidate for development as a novel anticonvulsant or for the treatment of other CNS disorders amenable to GABAergic modulation. Furthermore, the embedded pyrimidine scaffold opens avenues for its exploration as a potential anticancer or antimicrobial agent.

The experimental workflows detailed in this guide provide a clear and robust path for the comprehensive evaluation of this compound's biological profile. Positive results in the primary GABA uptake assays would warrant further investigation into its in vivo efficacy in animal models of epilepsy and its selectivity for different GAT subtypes. Similarly, significant findings in the secondary anticancer and antimicrobial screens would justify more in-depth mechanistic studies and structure-activity relationship (SAR) exploration to optimize its potency and selectivity. This technical guide serves as a foundational roadmap for unlocking the therapeutic potential of this intriguing hybrid molecule.

References

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]

-

AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRIMIDINES. (2015). Retrieved from [Link]

-

An overview on synthesis and biological activity of pyrimidines. (n.d.). Retrieved from [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]

-

Zheng, X., Salgia, S. R., Thompson, W. B., Dillingham, E. O., Bond, S. E., Feng, Z., Prasad, K. R., & Gollamudi, R. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 38(1), 180–188. [Link]

-

Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. (n.d.). PubMed. Retrieved from [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

-

Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Biological Activity of Pyrimidine Derivatives. (2016). Retrieved from [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Retrieved from [Link]

-

Potential GABA Uptake Inhibitors. Synthesis and Relative Stereochemistry of Some Aminopiperidinecarboxylic Acids. (1980). ResearchGate. Retrieved from [Link]

-

Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

-

From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2025). RSC Publishing. Retrieved from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (n.d.). PubMed. Retrieved from [Link]

-

Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate. Retrieved from [Link]

-

An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. (n.d.). Retrieved from [Link]

-

SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

-

synthesis of pyrimidine derivatives and their anticonvulsant activity. (2019). ResearchGate. Retrieved from [Link]

-

Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. (n.d.). PubMed. Retrieved from [Link]

-

Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Academic Journals. Retrieved from [Link]

-

Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. (2023). AIR Unimi. Retrieved from [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (n.d.). MDPI. Retrieved from [Link]

-

GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. (n.d.). PubMed. Retrieved from [Link]

-

Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Retrieved from [Link]

-

HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. wjarr.com [wjarr.com]

- 4. researchgate.net [researchgate.net]

- 5. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ptfarm.pl [ptfarm.pl]

- 11. academicjournals.org [academicjournals.org]

An In-depth Technical Guide to Identifying Potential Therapeutic Targets of 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride

Abstract